molecular formula C10H14N2O2 B12281877 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12281877
M. Wt: 194.23 g/mol
InChI Key: UFMKVUQVTUOLCG-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that features a piperidine ring and a pyrrole ring, both of which are important structures in medicinal chemistry. Piperidine is a six-membered ring containing one nitrogen atom, while pyrrole is a five-membered ring with one nitrogen atom. These structures are often found in various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a pyrrole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the rings .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of piperidine and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-piperidin-4-ylpyrrole-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,13,14)

InChI Key

UFMKVUQVTUOLCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CC=C2C(=O)O

Origin of Product

United States

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